molecular formula C21H28N4O2S B15169005 1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-58-3

1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B15169005
CAS No.: 648895-58-3
M. Wt: 400.5 g/mol
InChI Key: GMCVTPJNXIAHSS-UHFFFAOYSA-N
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Description

1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine and piperazine ring system The presence of the 4-methylbenzene-1-sulfonyl group and the pyridin-2-yl group adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps. One common approach is to start with the piperidine and piperazine ring systems, which are then functionalized with the 4-methylbenzene-1-sulfonyl group and the pyridin-2-yl group through a series of reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzene-1-sulfonyl)piperidine
  • 4-(Pyridin-2-yl)piperazine
  • 1-(4-Methylbenzene-1-sulfonyl)piperazine

Uniqueness

1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is unique due to the combination of the piperidine and piperazine ring systems with the 4-methylbenzene-1-sulfonyl and pyridin-2-yl groups

Properties

CAS No.

648895-58-3

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C21H28N4O2S/c1-18-5-7-20(8-6-18)28(26,27)25-12-9-19(10-13-25)23-14-16-24(17-15-23)21-4-2-3-11-22-21/h2-8,11,19H,9-10,12-17H2,1H3

InChI Key

GMCVTPJNXIAHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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